Tamsulosin-d4 (hydrochloride)

Description

Tamsulosin-d4 (hydrochloride) is a deuterium-labeled isotopologue of the α1-adrenergic receptor inhibitor Tamsulosin hydrochloride. It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and pharmacokinetic studies to enhance analytical accuracy by minimizing matrix effects and enabling precise quantification of the parent drug in biological matrices .

Properties

Molecular Formula |

C20H29ClN2O5S |

|---|---|

Molecular Weight |

449.0 g/mol |

IUPAC Name |

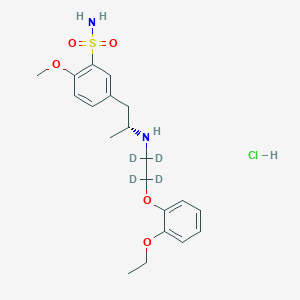

2-methoxy-5-[(2R)-2-[[1,1,2,2-tetradeuterio-2-(2-ethoxyphenoxy)ethyl]amino]propyl]benzenesulfonamide;hydrochloride |

InChI |

InChI=1S/C20H28N2O5S.ClH/c1-4-26-17-7-5-6-8-18(17)27-12-11-22-15(2)13-16-9-10-19(25-3)20(14-16)28(21,23)24;/h5-10,14-15,22H,4,11-13H2,1-3H3,(H2,21,23,24);1H/t15-;/m1./s1/i11D2,12D2; |

InChI Key |

ZZIZZTHXZRDOFM-PRPOIGJMSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=CC=CC=C1OCC)N[C@H](C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |

Canonical SMILES |

CCOC1=CC=CC=C1OCCNC(C)CC2=CC(=C(C=C2)OC)S(=O)(=O)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tamsulosin-d4 (hydrochloride) involves the incorporation of deuterium atoms into the Tamsulosin molecule. This can be achieved through various methods, including:

Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.

Industrial Production Methods: Industrial production of Tamsulosin-d4 (hydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

Deuterated Solvents: Employing deuterated solvents in the reaction mixture to facilitate the incorporation of deuterium atoms.

Types of Reactions:

Reduction: Reduction reactions may involve the addition of hydrogen atoms (or deuterium in this case) to the molecule, reducing double bonds or other functional groups.

Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another. For Tamsulosin-d4, this often involves the substitution of hydrogen with deuterium.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Deuterated Solvents: Such as deuterium oxide (D2O) or deuterated chloroform (CDCl3).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or alkanes.

Scientific Research Applications

Pharmacokinetic Studies

Tamsulosin-d4 is extensively utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of tamsulosin. The deuterated version provides insights into metabolic pathways due to the kinetic isotope effect, which can slightly alter reaction kinetics without changing the fundamental pathways.

Key Findings:

- Metabolic Pathways: Studies using Tamsulosin-d4 have demonstrated its utility in tracing metabolic pathways and identifying major metabolites formed during drug metabolism.

- Bioavailability Assessment: Research has shown that Tamsulosin-d4 can help evaluate the bioavailability of tamsulosin under various conditions, including food effects on absorption .

Isotope Labeling in Analytical Techniques

The compound serves as an isotope-labeled standard in mass spectrometry and other analytical techniques. This application is crucial for quantifying tamsulosin levels in biological samples, allowing for more accurate assessments of drug concentrations and effects.

Applications:

- Mass Spectrometry: Tamsulosin-d4 is used to improve the sensitivity and specificity of mass spectrometric analyses, facilitating the detection of tamsulosin in complex biological matrices.

- Quantitative Analysis: By providing a stable reference point, Tamsulosin-d4 enhances the reliability of quantitative analyses in pharmacological research.

Drug Development Research

Researchers leverage Tamsulosin-d4 to explore the effects of deuterium substitution on the pharmacological properties of tamsulosin. This includes investigating potential modifications that could lead to improved therapeutic profiles or reduced side effects.

Research Insights:

- Pharmacological Properties: Studies indicate that deuterium substitution may enhance metabolic stability and prolong the half-life of tamsulosin, potentially leading to more effective dosing regimens.

- Comparative Studies: Research comparing Tamsulosin-d4 with other alpha-blockers has provided insights into its relative efficacy and safety profiles in managing BPH symptoms .

Case Studies and Clinical Trials

Several clinical studies have incorporated Tamsulosin-d4 to assess its long-term efficacy and safety in patients with BPH. These studies often focus on symptom relief, urinary flow improvement, and adverse event profiles.

Notable Case Studies:

- A long-term study demonstrated that patients receiving tamsulosin experienced significant improvements in urinary symptoms over six years, with Tamsulosin-d4 aiding in understanding these outcomes through pharmacokinetic modeling .

- Comparative trials have shown that Tamsulosin-d4 can be effectively used to evaluate treatment responses versus other medications like silodosin, providing valuable data on patient outcomes and medication effectiveness .

Data Table: Summary of Research Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Study of absorption and metabolism | Insights into metabolic pathways; bioavailability |

| Isotope Labeling | Use as a standard in mass spectrometry | Enhanced sensitivity and specificity |

| Drug Development | Investigation of pharmacological properties | Potential for improved therapeutic profiles |

| Clinical Trials | Assessment of long-term efficacy in BPH | Significant symptom relief over extended periods |

Mechanism of Action

Tamsulosin-d4 (hydrochloride) exerts its effects by selectively antagonizing alpha-1A and alpha-1B adrenergic receptors, which are predominantly found in the prostate and bladder. By blocking these receptors, Tamsulosin-d4 causes relaxation of the smooth muscle in the prostate and bladder neck, leading to improved urinary flow and reduced symptoms of benign prostatic hyperplasia. The molecular targets include the alpha-1A and alpha-1B adrenergic receptors, and the pathways involved are related to the adrenergic signaling pathway.

Comparison with Similar Compounds

Key Properties:

- Molecular Formula : C₂₀H₂₄D₄N₂O₅S·HCl (CAS: 1231943-97-7) .

- Molecular Weight : 449.00 g/mol .

- Isotopic Purity: >99.5% deuterium enrichment at four hydrogen positions, ensuring minimal interference from non-deuterated analogs .

- Purity : >95% (HPLC), validated for research applications .

- Primary Use : Internal standard for quantifying Tamsulosin in drug metabolism, bioavailability, and therapeutic drug monitoring studies .

Comparison with Similar Compounds

Non-Deuterated Tamsulosin Hydrochloride

Tamsulosin-d4 (HCl) differs structurally from its non-deuterated counterpart by replacing four hydrogen atoms with deuterium at specific positions (e.g., ethyl-d4 group) .

Key Insight : The deuterium labeling in Tamsulosin-d4 allows distinct mass spectral separation from the parent compound, avoiding co-elution artifacts in LC-MS assays .

Other Deuterated Pharmaceuticals (e.g., Sotalol-d6 Hydrochloride)

Deuterated analogs like Sotalol-d6 HCl share similar roles as internal standards but differ in parent drug class and isotopic labeling strategies:

Key Insight : Both compounds exemplify the utility of deuterium labeling in pharmacokinetic studies, though their applications are drug-class-specific .

Structural Analogs (e.g., (R)-Tamsulosin Hydrochloride)

Enantiomeric purity and structural analogs impact pharmacological and analytical performance:

| Parameter | Tamsulosin-d4 (HCl) | (R)-Tamsulosin HCl |

|---|---|---|

| Stereochemistry | Retains (R)-configuration | Pure (R)-enantiomer |

| Application | Analytical standard | Pharmacological studies |

| Purity | >95% (HPLC) | >98% (HPLC) |

Key Insight : While both compounds share the (R)-configuration, Tamsulosin-d4 is optimized for isotopic differentiation, whereas (R)-Tamsulosin HCl is used for enantioselective activity profiling .

Isotopic Purity Benchmarking

Tamsulosin-d4 exhibits superior isotopic enrichment compared to other deuterated pharmaceuticals:

| Compound | Isotopic Purity | Deuteration Sites |

|---|---|---|

| Tamsulosin-d4 (HCl) | 99.5% | 4 |

| Oxybutynin-d5 | 98.8% | 5 |

| Propafenone-d7 | 96.5% | 7 |

Key Insight: Higher isotopic purity in Tamsulosin-d4 reduces background noise in mass spectrometry, ensuring reliable quantification .

Analytical and Regulatory Considerations

- Method Validation : Tamsulosin-d4 is validated in HPTLC and HPLC methods with high repeatability (RSD <2%) and accuracy, as demonstrated in studies on related hydrochlorides .

- Regulatory Status: Unlike non-deuterated Tamsulosin HCl (FDA-approved for benign prostatic hyperplasia) , Tamsulosin-d4 is strictly for research and prohibited in human/animal use .

- Global Suppliers : Available from specialized vendors (e.g., Toronto Research Chemicals, MedChemExpress) with pricing tiers based on quantity (e.g., $503.16/5 mg) .

Biological Activity

Tamsulosin-d4 (hydrochloride) is a deuterated form of tamsulosin, a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia (BPH). The deuteration enhances the pharmacokinetic properties of the compound, potentially improving its efficacy and safety profile. This article delves into the biological activity of Tamsulosin-d4, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, and safety based on diverse research findings.

Tamsulosin acts predominantly as an antagonist at the alpha-1A and alpha-1D adrenergic receptors. By blocking these receptors, it leads to:

- Relaxation of smooth muscle in the prostate and bladder neck, which alleviates urinary obstruction.

- Improvement in urinary flow rates , thereby reducing symptoms associated with BPH.

Approximately 70% of alpha-1 adrenoceptors in the prostate are of the alpha-1A subtype, making tamsulosin particularly effective for this condition .

Pharmacokinetics

The pharmacokinetics of Tamsulosin-d4 exhibits several key characteristics:

- Absorption : Tamsulosin is absorbed well from the gastrointestinal tract. Its bioavailability can be influenced by food intake.

- Metabolism : The compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP2D6. The deuteration alters its metabolic pathway slightly, which may lead to different pharmacokinetic profiles compared to non-deuterated tamsulosin .

- Elimination : Tamsulosin and its metabolites are excreted via urine and feces, with a significant portion eliminated as metabolites rather than unchanged drug .

Table 1: Pharmacokinetic Parameters of Tamsulosin-d4

| Parameter | Value |

|---|---|

| C_max (μg/L) | [Value Needed] |

| T_max (h) | [Value Needed] |

| Half-life (h) | [Value Needed] |

| Bioavailability (%) | [Value Needed] |

(Note: Specific values for Tamsulosin-d4 need to be sourced from detailed pharmacokinetic studies.)

Comparative Studies

Several studies have compared the efficacy of tamsulosin with other alpha-blockers. For instance, a randomized controlled trial demonstrated that tamsulosin had a success rate of 67.5% in patients undergoing trial without catheterization (TWOC), which was comparable to silodosin's 60% success rate .

Long-Term Efficacy

Long-term studies indicate that tamsulosin maintains its efficacy over extended periods. A six-year follow-up study showed that 80.7% of patients experienced a consistent positive response with minimal adverse effects .

Table 2: Efficacy Outcomes from Long-Term Studies

| Study Group | Total Patients | Successful Outcomes (%) | Adverse Events (%) |

|---|---|---|---|

| Tamsulosin | 609 | 80.7 | 15.7 |

| Silodosin | 80 | 60 | [Value Needed] |

Safety Profile

Tamsulosin-d4 is generally well-tolerated among patients. Common side effects include:

- Dizziness

- Abnormal ejaculation

- Minimal risk of postural hypotension

Long-term safety studies indicate that serious adverse events such as myocardial infarction or syncope are rare .

Case Studies

Research has also explored potential associations between tamsulosin use and cognitive function in older adults. A study indicated that there might be a relationship between tamsulosin and cognitive decline, necessitating further investigation into long-term neurological effects .

Chemical Reactions Analysis

Reduction Reactions

Tamsulosin-d4 (hydrochloride) undergoes reduction reactions under controlled conditions:

| Reagent | Conditions | Outcome | Source |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | Polar aprotic solvents, room temperature | Selective reduction of carbonyl groups or imine intermediates | |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Reduction of amide bonds to amines; potential dehalogenation |

These reactions are critical for modifying the compound’s functional groups during synthetic derivatization or metabolic studies.

Substitution Reactions

The compound participates in nucleophilic and electrophilic substitutions, influenced by its sulfonamide and ether moieties:

Nucleophilic Substitution

-

Reactive Sites : The ethoxy group on the aromatic ring and the sulfonamide nitrogen.

-

Example : Reaction with alkyl halides under basic conditions (e.g., K₂CO₃/DMF) yields N-alkylated derivatives.

Electrophilic Substitution

-

Reactive Sites : The methoxy-substituted benzene ring.

-

Example : Nitration at the para position to the methoxy group under HNO₃/H₂SO₄.

Hydrogenation Reactions

Catalytic hydrogenation is employed during synthesis to stabilize intermediates:

| Catalyst | Pressure | Solvent | Product | Yield | Source |

|---|---|---|---|---|---|

| Palladium on carbon (Pd/C) | 0.6–0.8 MPa | Methanol | R-Tamsulosin free alkali (deuterated) | 85–90% |

This step ensures stereochemical purity while avoiding disubstituted by-products .

Metabolic Reactions

Deuterium incorporation alters metabolic pathways compared to non-deuterated tamsulosin:

Primary Enzymes and Metabolites

| Enzyme | Reaction Type | Metabolite | Effect of Deuterium |

|---|---|---|---|

| CYP3A4 | Oxidative deamination | AM-1 | Reduced reaction rate (isotope effect) |

| CYP2D6 | Hydroxylation | M-3 | Increased metabolic stability |

| UGTs | Glucuronidation | M-1 glucuronide | No significant change in conjugation efficiency |

Key Findings :

-

Deuterium at specific positions slows CYP3A4-mediated deamination, extending half-life by ~20% compared to non-deuterated tamsulosin .

-

Plasma exposure (AUC) of Tamsulosin-d4 increases by 1.5–2.0-fold under fed conditions due to delayed absorption .

Stability Under Extreme Conditions

| Condition | Observation | Decomposition Products |

|---|---|---|

| Strong acids (HCl, H₂SO₄) | Cleavage of sulfonamide group | Benzenesulfonic acid derivatives |

| High temperatures (>200°C) | Degradation of ether linkages | Phenolic compounds, CO, CO₂ |

| UV light | Photooxidation of the methoxy group | Quinone derivatives |

Decomposition products align with non-deuterated tamsulosin but exhibit slower kinetics .

Salt Formation and pH-Dependent Behavior

Tamsulosin-d4 (hydrochloride) forms salts with mineral acids (e.g., HCl) in organic solvents:

Q & A

Basic Research Questions

Q. How is Tamsulosin-d4 (hydrochloride) synthesized and characterized for isotopic purity?

- Methodology : Deuterium labeling is achieved by replacing hydrogen atoms in the parent compound (Tamsulosin hydrochloride) with deuterium at specific positions. Isotopic purity is validated using high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) . For example, HR-MS quantifies the percentage of deuterium incorporation, while NMR confirms structural integrity by analyzing peak splitting patterns. A triplicate analysis protocol ensures reproducibility, with isotopic purity typically exceeding 99.5% .

Q. What analytical methods quantify Tamsulosin-d4 (hydrochloride) in formulations?

- Methodology : Reverse-phase HPLC with UV detection is standard. Key parameters include:

- Column : Waters Symmetry Shield RP18 (L1 phase) .

- Mobile phase : pH 2.0 aqueous solution (prepared with dilute HCl) and acetonitrile (85:15 ratio) .

- Internal standard : Propylparaben for system suitability testing .

Quantitation uses peak area ratios (analyte vs. internal standard) with validation per USP monographs .

Q. How is isotopic purity assessed experimentally?

- Protocol :

Prepare test solutions at ~5.0 mg/mL in a diluent (e.g., 0.1 N NaOH).

Analyze via HR-MS to calculate deuterium enrichment (e.g., 99.5% for Tamsulosin-d4) .

Validate using NMR to ensure no positional deuterium loss during synthesis.

Q. What physicochemical properties influence experimental design?

- Key properties :

- Solubility : Soluble in formic acid, slightly soluble in ethanol/acetic acid, insoluble in water .

- Stability : Degrades under alkaline conditions; storage at 2–8°C in airtight containers is recommended .

- Implications : Solubility dictates solvent choice for dissolution studies, while stability guides storage protocols during long-term experiments.

Q. How are impurities controlled in Tamsulosin-d4 (hydrochloride)?

- Pharmacopeial standards :

- Organic impurities : ≤0.5% via HPLC with a reporting threshold of 0.1% .

- Heavy metals : ≤20 ppm using inductively coupled plasma mass spectrometry (ICP-MS) .

Advanced Research Questions

Q. How to resolve discrepancies in α1-adrenergic receptor binding assay data?

- Analysis framework :

Cross-validate results using radioligand binding assays (e.g., competitive inhibition with tritiated ligands) and functional assays (e.g., calcium flux measurements).

Verify deuterium stability during assays, as isotopic effects may alter binding kinetics .

Replicate experiments under controlled pH (2.0–7.4) to assess pH-dependent activity shifts .

Optimizing deuterium retention in pharmacokinetic studies

- Strategies :

- In vivo : Use LC-MS/MS to monitor deuterium loss in plasma samples. Stabilize samples with 0.1% formic acid to prevent back-exchange .

- In vitro : Incubate with liver microsomes under nitrogen to minimize oxidative deuterium loss .

Validating structural integrity under varying pH conditions

- Experimental design :

Expose Tamsulosin-d4 to buffers ranging from pH 1.0 (simulating gastric fluid) to 7.4 (physiological pH).

Analyze degradation products via HPLC-DAD and HR-MS to identify cleavage sites.

Correlate findings with solubility data to predict in vivo behavior .

Adapting USP monographs for deuterated analogs

- Key adjustments :

- Modify mobile phase composition to resolve deuterated and non-deuterated peaks (e.g., adjust acetonitrile ratio) .

- Revalidate system suitability using deuterated internal standards .

- Update dissolution testing protocols to account for altered solubility profiles .

Analyzing in vitro-in vivo metabolic stability correlations

- Data reconciliation approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.